molecular formula C11H28O5Ti B13766103 Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)- CAS No. 57567-87-0

Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)-

Cat. No.: B13766103
CAS No.: 57567-87-0
M. Wt: 288.20 g/mol
InChI Key: VSRIZQDXBFEHEP-UHFFFAOYSA-N
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Description

Tris-(isopropoxy)titanium acetate is a titanium coordination compound with the molecular formula C11H24O5Ti. It is known for its applications in various fields, including materials science, catalysis, and organic synthesis. This compound is characterized by the presence of three isopropoxy groups and one acetate group coordinated to a titanium center.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris-(isopropoxy)titanium acetate can be synthesized through the reaction of titanium tetraisopropoxide with acetic acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of tris-(isopropoxy)titanium acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Tris-(isopropoxy)titanium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Common reagents include carboxylic acids and alcohols. The reaction is typically carried out under acidic conditions.

    Hydrolysis: Water is the primary reagent, and the reaction can occur under ambient conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of tris-(isopropoxy)titanium acetate involves its ability to act as a Lewis acid. The titanium center can coordinate with various substrates, facilitating reactions such as esterification. The compound’s amphoteric nature, combining Lewis acidity with Brønsted basicity, enhances its catalytic activity. Hydrogen bonding interactions also play a crucial role in stabilizing intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris-(isopropoxy)titanium acetate is unique due to the presence of both isopropoxy and acetate groups, which confer distinct reactivity and catalytic properties. Its ability to participate in both esterification and hydrolysis reactions makes it versatile for various applications in materials science and catalysis.

Properties

CAS No.

57567-87-0

Molecular Formula

C11H28O5Ti

Molecular Weight

288.20 g/mol

IUPAC Name

acetic acid;propan-2-ol;titanium

InChI

InChI=1S/3C3H8O.C2H4O2.Ti/c3*1-3(2)4;1-2(3)4;/h3*3-4H,1-2H3;1H3,(H,3,4);

InChI Key

VSRIZQDXBFEHEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.CC(=O)O.[Ti]

Origin of Product

United States

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